molecular formula C13H11N5O2 B14099916 4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide

Katalognummer: B14099916
Molekulargewicht: 269.26 g/mol
InChI-Schlüssel: GJVUVQJBPDWEBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and a carbohydrazide moiety attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of pyrazole derivatives, which are then subjected to cyclization reactions to form the pyrazolo[1,5-a]pyrazine core. The phenyl group and carbohydrazide moiety are introduced through subsequent functionalization reactions. Key reagents used in these reactions include hydrazine monohydrate, phenylhydrazine, and various cyclization agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. These methods often focus on minimizing the use of hazardous reagents and solvents, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-oxo-6-phenyl-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide stands out due to its specific combination of a pyrazole ring fused to a pyrazine ring, along with the phenyl group and carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C13H11N5O2

Molekulargewicht

269.26 g/mol

IUPAC-Name

4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide

InChI

InChI=1S/C13H11N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,20)(H,16,19)

InChI-Schlüssel

GJVUVQJBPDWEBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CN3C(=CC(=N3)C(=O)NN)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.